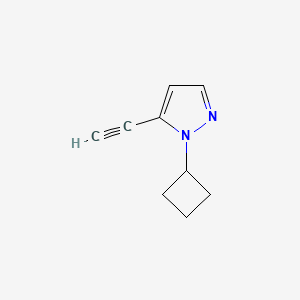
1-Cyclobutyl-5-ethynyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-5-ethynyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family It is characterized by a cyclobutyl group attached to the first carbon and an ethynyl group attached to the fifth carbon of the pyrazole ring
Preparation Methods
The synthesis of 1-Cyclobutyl-5-ethynyl-1H-pyrazole typically involves a series of organic reactions. One common method includes the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclobutyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclobutyl-5-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Cyclobutyl-5-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
- 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid
- 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde
- 3 (5)-Aminopyrazoles
These compounds share the pyrazole core but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-cyclobutyl-5-ethynylpyrazole |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-7-10-11(8)9-4-3-5-9/h1,6-7,9H,3-5H2 |
InChI Key |
LKAJMLJFPUYKQV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=NN1C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















